molecular formula C18H23NO2S2 B2432482 2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide CAS No. 2415632-99-2

2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide

Cat. No.: B2432482
CAS No.: 2415632-99-2
M. Wt: 349.51
InChI Key: RDOJYIRBLIMHAV-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with four methyl groups and a thiophene-containing cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be the cyclopropylmethylamine derivative.

    Final Assembly: The final step involves the coupling of the tetramethylbenzene derivative with the sulfonamide intermediate under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and cyclopropyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylbenzenesulfonamide: Lacks the thiophene and cyclopropyl groups, making it less complex and potentially less active.

    N-[(1-Thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide: Lacks the tetramethyl substitution on the benzene ring, which may affect its binding properties and reactivity.

Uniqueness

2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c1-12-9-13(2)15(4)17(14(12)3)23(20,21)19-11-18(6-7-18)16-5-8-22-10-16/h5,8-10,19H,6-7,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOJYIRBLIMHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CC2)C3=CSC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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